molecular formula C15H21NO6 B10757056 (5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol

(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol

Cat. No.: B10757056
M. Wt: 311.33 g/mol
InChI Key: HRCKGDOSPBFICB-ZSABPLCXSA-N
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Description

The compound “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” is a complex organic molecule characterized by its spirocyclic structure. This compound features multiple chiral centers, hydroxyl groups, and a phenyl ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the hydroxyl groups via selective oxidation.
  • Attachment of the phenyl ring through substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition or activation: Binding to active sites of enzymes.

    Receptor binding: Interaction with cell surface or intracellular receptors.

    Pathway modulation: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Molecules with similar spirocyclic structures.

    Phenyl-substituted compounds: Molecules with phenyl rings attached to the core structure.

    Polyhydroxylated compounds: Molecules with multiple hydroxyl groups.

Uniqueness

The uniqueness of “(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol” lies in its specific combination of structural features, including the spirocyclic core, multiple chiral centers, and the presence of both hydroxyl and phenyl groups. These characteristics may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol

InChI

InChI=1S/C15H21NO6/c1-8-2-4-9(5-3-8)10-6-15(22-16-10)14(20)13(19)12(18)11(7-17)21-15/h2-5,10-14,16-20H,6-7H2,1H3/t10?,11-,12-,13+,14-,15-/m1/s1

InChI Key

HRCKGDOSPBFICB-ZSABPLCXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)ON2

Canonical SMILES

CC1=CC=C(C=C1)C2CC3(C(C(C(C(O3)CO)O)O)O)ON2

Origin of Product

United States

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